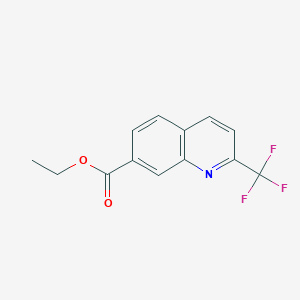

Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate

Description

Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate (CAS: 952182-55-7) is a fluorinated quinoline derivative with the molecular formula C₁₃H₁₀F₃NO₂ and a molecular weight of 269.22 g/mol . It features a trifluoromethyl (-CF₃) group at the 2-position of the quinoline ring and an ethyl ester (-COOEt) at the 7-position. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates electronic properties. Its InChIKey (MYVVEXBDJHCQCN-UHFFFAOYSA-N) and SMILES (CCOC(=O)C1=CC2=NC(=CC=C2C=C1)C(F)(F)F) confirm its structural configuration .

Properties

CAS No. |

952182-55-7 |

|---|---|

Molecular Formula |

C13H10F3NO2 |

Molecular Weight |

269.22 g/mol |

IUPAC Name |

ethyl 2-(trifluoromethyl)quinoline-7-carboxylate |

InChI |

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-4-3-8-5-6-11(13(14,15)16)17-10(8)7-9/h3-7H,2H2,1H3 |

InChI Key |

MYVVEXBDJHCQCN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Synthesis of β-Keto Ester Intermediate :

Ethyl 3,3-diethoxypropionate reacts with an aldehyde (e.g., 2-amino- or 2-hydroxybenzaldehyde) in the presence of a catalyst (e.g., Montmorillonite K-10) under aqueous conditions at 90°C. This forms a quinoline core with a carboxylate group at the 7-position. -

Trifluoromethylation :

Introduction of the trifluoromethyl group at the 2-position can be achieved via nucleophilic aromatic substitution (SNAr) using trifluoromethylating agents like TMSCF₃ or Cu-mediated coupling. For example, CuCl and KF in THF facilitate the substitution of halogens with CF₃ groups under mild conditions.

Example Protocol:

-

Reagents : Ethyl 3,3-diethoxypropionate, 2-amino-5-trifluoromethylbenzaldehyde, Montmorillonite K-10, H₂O, 90°C.

Tandem Michael Addition-Cyclization Using Trifluoromethyl Ynones

A novel approach leverages trifluoromethyl ynones derived from HFO-1234yf (2,3,3,3-tetrafluoropropene) to construct the quinoline scaffold in a single step. This method avoids transition metals and is scalable.

Mechanism:

-

Michael Addition : The ynone reacts with a 2-aminoaryl carbonyl (e.g., 2-aminobenzaldehyde) to form an allenolate intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the amino group closes the quinoline ring, incorporating the trifluoromethyl group at the 2-position and the carboxylate at the 7-position.

Example Conditions:

-

Reagents : Trifluoromethyl ynone, 2-aminobenzaldehyde, solvent (e.g., DMF), room temperature.

Nucleophilic Aromatic Substitution (SNAr) on Chlorinated Precursors

Pre-formed quinoline-7-carboxylate derivatives can undergo SNAr to install the trifluoromethyl group at the 2-position. This is particularly effective for electron-deficient aromatic systems.

Protocol:

-

Synthesis of 2-Chloroquinoline-7-carboxylate :

Ethyl 2-chloroquinoline-7-carboxylate is prepared via cyclization of a β-keto ester with 2-chloroaniline derivatives. -

Trifluoromethylation :

Reaction with TMSCF₃ in the presence of CuCl and KF in THF at 20°C replaces the chlorine with CF₃.

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 2-chloroquinoline-7-carboxylate | CuCl, KF, TMSCF₃, THF, 20°C | 49–60 |

Pfitzinger Condensation with Trifluoromethyl-Substituted Acetophenones

The Pfitzinger reaction is a versatile method for constructing quinoline cores. Trifluoromethyl-substituted acetophenones can be used to introduce the CF₃ group during cyclization.

Steps:

Limitations:

-

Substrate Availability : Trifluoromethyl-substituted acetophenones may require additional synthesis steps.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields for thermally sensitive intermediates.

Example:

-

Reagents : Ethyl 3,3-diethoxypropionate, 2-amino-5-trifluoromethylbenzaldehyde, Montmorillonite K-10.

-

Conditions : Microwave, 150°C, 30 min.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Low Yields in SNAr : Competing hydrolysis or side reactions can reduce efficiency. Use of polar aprotic solvents (e.g., DMF) and optimized temperatures may mitigate this.

-

Substrate Sensitivity : Trifluoromethyl ynones may decompose under harsh conditions. Low-temperature reactions (e.g., -40°C for ammonia absorption) are critical.

-

Catalyst Choice : CuCl or Pd catalysts enhance trifluoromethylation but may require ligand optimization for selectivity .

Chemical Reactions Analysis

Pfitzinger Condensation

-

Reaction : β-keto esters react with isatin derivatives in basic conditions to form quinoline cores .

-

Key Step : Incorporation of the trifluoromethyl group at the 2-position via controlled substitution patterns .

-

Product : Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate, enabling further functionalization .

Functional Group Transformations

The compound undergoes hydrolysis and esterification to modify its carboxylate group.

| Reaction Type | Conditions | Product | Citation |

|---|---|---|---|

| Ester Hydrolysis | Acidic/basic conditions | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Esterification | Methyl iodide/TMS-diazomethane | Methyl ester analogues |

Coupling Reactions

Suzuki-Miyaura coupling is widely employed to introduce aryl groups at the quinoline scaffold.

Suzuki Coupling

-

Protocol : PdCl₂(dppf) catalyst with boric acid derivatives .

-

Outcome : Installation of aryl substituents (e.g., 2-fluorophenyl) to enhance biological activity .

-

Example : Synthesis of 52 via coupling with 2-fluorophenylboronic acid .

Oxidation and Cyclization

The compound participates in oxidative cyclizations and aza-indole reductions to form heterocyclic derivatives.

Naphthyridine Formation

-

Process : Reduction of α-keto esters followed by condensation with amines and cyclization .

-

Product : 1,7-Naphthyridine derivatives with retained CF₃ substituents .

Biological Target Interactions

The trifluoromethyl group enhances enzyme inhibition and receptor binding , as evidenced by:

-

Antiviral Activity : Compounds with CF₃ groups showed potent activity against EV-D68 (EC₅₀ = 0.3–0.5 μM) .

-

Antimalarial Effects : Derivatives exhibited low nanomolar IC₅₀ values against Plasmodium falciparum .

Structural Analogues and Trends

A comparison of related compounds highlights the impact of substitution patterns:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate | CF₃ at position 2, ethyl ester | Antiviral, antimalarial |

| Ethyl 2-(trifluoromethyl)quinoline-6-carboxylate | CF₃ at position 2, ester at 6 | Less studied |

| 4-(Trifluoromethyl)quinoline-3-carboxylate | CF₃ at position 4 | Herbicidal potential |

Mechanistic Insights

The trifluoromethyl group influences reactivity through:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial , antiviral , and anticancer properties. The trifluoromethyl group is known to improve pharmacokinetic properties, enhancing the compound's effectiveness in biological systems.

- Antimicrobial Activity : Studies indicate that derivatives of ethyl 2-(trifluoromethyl)quinoline-7-carboxylate exhibit significant antibacterial and antifungal activities. For instance, compounds structurally similar to this compound have shown efficacy against various pathogens, including Mycobacterium smegmatis and Candida albicans .

- Antiviral Activity : Recent research has highlighted its potential against viral infections. In vitro studies have demonstrated that certain derivatives can inhibit viral replication effectively, with some compounds showing tenfold increases in antiviral potency compared to earlier analogs .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting specific diseases. The trifluoromethyl substitution enhances binding affinity to various biological targets.

- Case Study : A study reported that derivatives of ethyl 2-(trifluoromethyl)quinoline-7-carboxylate displayed substantial inhibition of Plasmodium falciparum, the causative agent of malaria. Compounds were tested against both chloroquine-sensitive and resistant strains, showing promising results in inhibiting parasite growth .

Agricultural Applications

Due to its structural characteristics, ethyl 2-(trifluoromethyl)quinoline-7-carboxylate is being explored as a potential herbicide and pesticide. Its efficacy in disrupting biological pathways in pests makes it a candidate for agrochemical development.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of ethyl 2-(trifluoromethyl)quinoline-7-carboxylate compared to structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate | Trifluoromethyl at position 2 | Antifungal, antibacterial |

| Ethyl 2-(trifluoromethyl)quinoline-6-carboxylate | Different substitution pattern | Varies; less studied |

| Ethyl 4-(trifluoromethyl)quinoline-3-carboxylate | Different position of trifluoromethyl | Potential herbicidal activity |

| 5-Trifluoromethylquinolin-8-ol | Hydroxy group provides different reactivity | Antimicrobial properties |

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)quinoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific sites, inhibiting or modulating the activity of target proteins. This interaction can disrupt biological pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Key Observations from Structural Comparisons

Positional Isomerism: The trifluoromethyl and ester groups' positions significantly impact electronic and steric properties. For example, Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate shares the same molecular formula as the target compound but exhibits distinct reactivity due to the altered electronic environment at C3 vs. C2.

LogP Values : The target compound’s LogP of 3.3 suggests moderate lipophilicity, favorable for membrane permeability. Analogs with additional polar groups (e.g., -OH in ) are expected to have lower LogP, though experimental data are lacking.

Biological Activity

Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate is a fluorinated heterocyclic compound that has garnered attention for its significant biological activities, particularly its antibacterial and antifungal properties. The presence of the trifluoromethyl group at the 2-position of the quinoline ring enhances the compound's stability and lipophilicity, contributing to its efficacy in various biological applications.

Chemical Structure and Properties

- Molecular Formula : C13H10F3NO2

- Molecular Weight : Approximately 273.22 g/mol

The structural features of ethyl 2-(trifluoromethyl)quinoline-7-carboxylate include:

- A quinoline ring system

- A trifluoromethyl group at the 2-position

- An ethyl carboxylate at the 7-position

These modifications are crucial as they influence the compound's interaction with biological targets, enhancing its biological activity compared to non-fluorinated analogs .

Antibacterial and Antifungal Properties

Research indicates that ethyl 2-(trifluoromethyl)quinoline-7-carboxylate exhibits notable antibacterial and antifungal activities. The trifluoromethyl substitution is particularly effective in improving binding affinity to biological receptors and enzymes, making it a valuable candidate in medicinal chemistry.

-

Antibacterial Activity :

- Compounds similar to ethyl 2-(trifluoromethyl)quinoline-7-carboxylate have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- In vitro studies have demonstrated that derivatives can inhibit specific enzymes or pathways relevant to bacterial growth, with some derivatives exhibiting significant zones of inhibition against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.

- Antifungal Activity :

Synthesis and Evaluation

A study focusing on the synthesis of various quinoline derivatives, including ethyl 2-(trifluoromethyl)quinoline-7-carboxylate, highlighted its improved antiplasmodial activity. The synthesized compounds were screened against Plasmodium falciparum, with several exhibiting nanomolar range activity against both chloroquine-sensitive and resistant strains .

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate | Trifluoromethyl at position 2 enhances stability | Antifungal, antibacterial |

| Ethyl 2-(trifluoromethyl)quinoline-6-carboxylate | Similar structure but different substitution pattern | Varies; less studied |

| Ethyl 4-(trifluoromethyl)quinoline-3-carboxylate | Different position of trifluoromethyl group | Potential herbicidal activity |

| 5-Trifluoromethylquinolin-8-ol | Hydroxy group provides different reactivity | Antimicrobial properties |

This table illustrates how structural variations influence biological activity, with ethyl 2-(trifluoromethyl)quinoline-7-carboxylate standing out due to its specific substitution pattern that enhances both chemical stability and biological efficacy .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate and its derivatives?

Q. How is the molecular structure of this compound validated experimentally?

Structural elucidation relies on:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and regiochemistry.

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography to resolve spatial arrangements and hydrogen-bonding networks (e.g., C–H⋯O/Cl interactions in crystal packing) .

Q. What preliminary biological screening methods are used for this compound?

Derivatives are screened for antimicrobial activity using:

- Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Microbroth dilution to determine minimum inhibitory concentrations (MICs).

- Fungal susceptibility testing (e.g., C. albicans) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during synthesis?

Regioselectivity is highly sensitive to steric and electronic factors. For example:

- Solvent polarity (e.g., DMF vs. THF) affects nucleophilic attack sites.

- Temperature modulates kinetic vs. thermodynamic control, favoring specific intermediates.

- Catalysts (e.g., Cu(I) in click reactions) enhance selectivity for triazole formation .

Case Study : Ethylation at the quinoline 1-position versus 3-position is controlled by steric hindrance from adjacent substituents (e.g., chlorine/fluorine) .

Q. What crystallographic insights reveal intermolecular interactions in this compound?

Q. How do structural modifications impact biological activity in derivatives?

Structure-activity relationship (SAR) studies highlight:

- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance antimicrobial potency by increasing membrane permeability.

- Triazole substituents improve solubility and target affinity (e.g., DNA gyrase inhibition in fluoroquinolones) .

Example : Derivatives with 8-nitro substitutions exhibit enhanced activity against Pseudomonas aeruginosa due to improved DNA intercalation .

Methodological Notes

- Synthesis Optimization : Use high-resolution LC-MS (e.g., m/z 366 [M+H]⁺ ) to monitor reaction progress.

- Crystallography : Employ SHELX programs for structure refinement (e.g., SHELXL for small-molecule analysis ).

- Biological Assays : Include positive controls (e.g., ciprofloxacin) for comparative MIC determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.